molecular formula C8H14N4O2 B13964490 tert-Butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate

tert-Butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B13964490
M. Wt: 198.22 g/mol
InChI Key: HUMUTQCCJLWSPT-UHFFFAOYSA-N
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Description

N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and ability to form hydrogen bonds. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry due to its versatility and wide range of applications in drug discovery, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester typically involves a [3+2] cycloaddition reaction, also known as “click chemistry.” This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions are generally mild, and the reaction proceeds with high efficiency and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that industrial production could be achieved using similar reaction conditions with appropriate scaling and optimization.

Chemical Reactions Analysis

Types of Reactions

N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the triazole ring .

Scientific Research Applications

N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester involves its ability to form stable complexes with various biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a bioisostere of the amide bond, enhancing its binding affinity to biological targets . This property makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of the triazole ring and carbamic acid ester, which imparts distinct chemical and biological properties. Its ability to participate in click chemistry reactions with high efficiency and selectivity makes it a valuable compound in various scientific fields .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(2H-triazol-4-ylmethyl)carbamate

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-5-10-12-11-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12)

InChI Key

HUMUTQCCJLWSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NNN=C1

Origin of Product

United States

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